![molecular formula C17H21NO4 B3026399 Cocaine-d3 Muriate CAS No. 138704-14-0](/img/structure/B3026399.png)
Cocaine-d3 Muriate
Overview
Description
Cocaine-d3 Muriate, also known as Cocaine-d3, is a certified reference material that is structurally categorized as a tropane . It is intended for use as an internal standard for the quantification of cocaine by GC- or LC-MS . The formal name of Cocaine-d3 Muriate is (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid, methyl ester .
Molecular Structure Analysis
The molecular formula of Cocaine-d3 Muriate is C17H18D3NO4 . The InChI code is InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 .
Scientific Research Applications
- Recent research has shown that subnanomolar concentrations of cocaine induce neural autophagy both in vitro and in vivo. Autophagy inhibitors reduce the locomotor stimulant effect of cocaine in mice .
- Researchers use solid-phase microextraction (SPME) combined with direct analysis in real time (DART) coupled with tandem mass spectrometry to quantify cocaine levels in biological samples .
- D3R antagonists are being investigated as a strategy to prevent drug relapse, including cocaine relapse .
- This interaction sheds light on the complex interplay between cocaine, D3 receptors, and DA dynamics .
Neurotransmitter Modulation
Analytical Chemistry
Drug Relapse Prevention
Neurotransmitter Dynamics
Behavioral Studies
Mechanism of Action
Target of Action
Cocaine-d3 primarily targets the dopamine receptors, specifically the D3 subtype . These receptors are predominantly located in the limbic regions of the brain, which are associated with reward and reinforcement . The D3 receptor subtype plays a pivotal role in the reinforcing effects of cocaine .
Mode of Action
Cocaine-d3 interacts with its targets, the D3 receptors, by inhibiting them . This inhibition alters dopamine (DA) release in the striatum, particularly influencing release evoked at low or tonic stimulation frequencies . At high concentrations, cocaine-d3 also inhibits voltage-gated sodium channels in DA neurons .
Biochemical Pathways
Cocaine-d3 affects the Akt/mTOR and MEK/ERK 1/2 pathways . The D3 receptor regulates the activity of these pathways, and cocaine-d3’s interaction with the D3 receptor can influence these pathways’ activity . This interaction can lead to changes in dopamine release, contributing to the drug’s reinforcing properties .
Pharmacokinetics
It is known that cocaine-d3 can be used as an internal standard for the determination of cocaine in urine samples . More research is needed to fully understand the ADME properties of Cocaine-d3 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Cocaine-d3’s action involve changes in dopamine release and receptor activity. Cocaine-d3’s inhibition of D3 receptors reduces evoked DA release, particularly at low or tonic stimulation frequencies . This shift favoring phasic DA release may contribute to the enhanced saliency and motivational value of cocaine-associated memories and behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cocaine-d3. For instance, stress has been shown to trigger relapses in cocaine use, which engage the activity of memory-related nuclei, such as the basolateral amygdala (BLA) and dentate gyrus (DG) . Furthermore, genetic factors can also play a role in conveying vulnerability to drug use . Understanding these environmental and genetic influences can provide insights into Cocaine-d3’s action and potential therapeutic interventions.
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCINDJVBIVPJ-MYLQKZLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442885 | |
Record name | Cocaine-N-(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cocaine-d3 | |
CAS RN |
138704-14-0 | |
Record name | Cocaine-N-(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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